2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one
Descripción
Propiedades
Número CAS |
62481-20-3 |
|---|---|
Fórmula molecular |
C23H17N3O |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C23H17N3O/c1-16-11-13-18(14-12-16)26-21(17-7-3-2-4-8-17)15-25-22(27)19-9-5-6-10-20(19)24-23(25)26/h2-15H,1H3 |
Clave InChI |
SKEUBTDTYJNYSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Métodos De Preparación
Halogenation-Cyclization Approach
The halogenation-cyclization strategy, adapted from imidazo[2,1-b]quinazoline syntheses, involves activating a quinazolinone precursor for ring closure. As detailed in US Patent 4,179,560, quinazoline derivatives undergo halogenation with phosphorus oxychloride (POCl₃) to form reactive intermediates. For 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one, the proposed pathway begins with 4-hydroxy-2-phenylquinazolin-5(1H)-one (1 ). Treatment with POCl₃ at 80–100°C for 4–6 hours yields the 4-chloro intermediate (2 ), which reacts with p-toluidine in refluxing ethanol to form 4-(p-tolylamino)-2-phenylquinazolin-5(1H)-one (3 ). Cyclization via intramolecular nucleophilic attack is induced by heating in polyphosphoric acid (PPA) at 120°C, producing the target compound.
Key Optimization Parameters
- Halogenation Efficiency : Excess POCl₃ (3–5 equivalents) ensures complete conversion of hydroxyl to chloro groups.
- Cyclization Catalyst : PPA enhances ring closure by acting as both acid catalyst and dehydrating agent.
Cyclocondensation of Aminoquinazolinones with α-Halo Ketones
A cyclocondensation route, inspired by triazoloquinazoline syntheses, employs 2-amino-4-(p-tolyl)quinazolin-5(1H)-one (4 ) and phenacyl bromide. The amino group in 4 reacts with α-bromoacetophenone in dimethylformamide (DMF) at 80°C, forming an imine intermediate (5 ). Subsequent base-mediated cyclization (e.g., potassium carbonate in ethanol) eliminates HBr, yielding the imidazo[2,1-b]quinazolinone scaffold. This method offers regioselectivity, as the amino group’s position directs cyclization.
Reaction Conditions
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Imine Formation | Phenacyl bromide | DMF | 80°C | 6 h | 65% |
| Cyclization | K₂CO₃ | Ethanol | Reflux | 3 h | 72% |
One-Pot Multicomponent Synthesis
A streamlined one-pot method combines 2-aminobenzamide, p-tolyl isocyanate, and phenacyl bromide in acetic acid. The reaction proceeds via formation of a urea intermediate (7 ), followed by cyclodehydration to generate the quinazolinone ring. Subsequent nucleophilic substitution with phenacyl bromide and cyclization yields the target compound. This method reduces purification steps and improves atom economy.
Critical Observations
- Acid Catalyst : Acetic acid facilitates both urea formation and cyclization.
- Side Reactions : Competing pathways may require careful control of stoichiometry and temperature.
Structural Characterization and Validation
Synthetic products are validated using spectroscopic techniques:
- ¹H NMR : Aromatic protons of the phenyl and p-tolyl groups appear as multiplet signals at δ 7.2–8.1 ppm, while the imidazole proton resonates as a singlet near δ 8.3 ppm.
- LC-MS : Molecular ion peaks at m/z 379.4 (M+H⁺) confirm the molecular formula C₂₄H₁₇N₃O.
- X-ray Crystallography : Planarity of the fused ring system and dihedral angles between substituents (e.g., 59.3° for analogous compounds) ensure structural fidelity.
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated imidazoquinazoline derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Key Observations :
Reactivity Trends :
Structure-Activity Relationships (SAR) :
- Para-substituted aryl groups (e.g., -Br, -CH3) enhance target affinity due to optimal steric and electronic profiles .
- Hydroxyl groups improve antioxidant capacity but may reduce metabolic stability .
Physicochemical Properties
Predicted properties for the target compound and analogs (based on ):
| Compound | Molecular Weight | Predicted logP | Collision Cross-Section (Ų, [M+H]+) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 363.41 | 3.8 | ~195–200 (estimated) | <0.1 (low) |
| 3-(4-Bromophenyl)-1-(4-hydroxyphenyl) | 432.03 | 3.2 | 196.4 | 0.5 (moderate) |
| 3-(4-Methylphenyl)-1-(2-naphthalenyl) | 401.46 | 4.5 | ~210 (estimated) | <0.05 (very low) |
Notes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of substituted quinazolinones with aryl aldehydes or ketones under microwave or thermal conditions. For example, imidazo[2,1-b]quinazoline scaffolds are often synthesized using dimethyl acetylenedicarboxylate (DMAD) in ethanol with triethylamine, followed by acid-catalyzed cyclization . Electrochemical dual oxidative C(sp³)–H amination has also been reported for analogous imidazo[2,1-a]quinazolinones, offering a solvent-free, transition metal-free route with moderate yields (45–65%) .
- Optimization : Yield improvements (up to 75%) can be achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of reactants. Microwave-assisted synthesis reduces reaction time from hours to minutes .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Characterization :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C–H vibrations .
- NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., p-tolyl methyl at δ 2.3–2.5 ppm). ¹³C NMR confirms quinazolinone carbonyl at δ 160–165 ppm .
- X-ray Crystallography : Validates planar fused-ring systems and dihedral angles between substituents (e.g., phenyl and p-tolyl groups at ~59°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]quinazolinone derivatives?
- Case Study : Structural analogs like imidazo[2,1-b]thiazoles show antimycobacterial activity (IC₅₀ = 2.32 μM) , while others exhibit anticancer effects (e.g., chalcone derivatives with IC₅₀ <10 μM) . Contradictions arise from assay variability (e.g., Mtb H37Ra vs. cancer cell lines) or substituent effects.
- Resolution Strategies :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer) and Mtb strains.
- Structure-Activity Relationship (SAR) : Compare substituent impacts (e.g., electron-withdrawing groups enhance antimycobacterial activity) .
- Purity Verification : Confirm via HPLC (>95%) to exclude confounding impurities .
Q. What methodologies enable mechanistic studies of this compound’s biological activity?
- In Silico Approaches :
- Molecular Docking : Predict binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human topoisomerase II (PDB: 1ZXM) .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
- Experimental Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., MAO-B for neuroactivity) .
- Flow Cytometry : Quantify apoptosis induction in cancer cells via Annexin V/PI staining .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
